![molecular formula C14H16N4O B081585 N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 14551-09-8](/img/structure/B81585.png)
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that undergoes a colorimetric change upon reduction, making it an ideal reagent for measuring cell viability and proliferation. In
Wirkmechanismus
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is reduced by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is proportional to the number of viable cells in the sample. The reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are present in all metabolically active cells.
Biochemische Und Physiologische Effekte
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is non-toxic to cells and does not interfere with cellular metabolism or function. It is a reliable and sensitive indicator of cell viability and proliferation, and has been used in a wide range of cell types, including mammalian cells, bacteria, and fungi. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is also compatible with a variety of cell culture media and buffers, making it a versatile reagent for cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is its sensitivity and accuracy in measuring cell viability and proliferation. It is also easy to use and provides results quickly, making it a popular choice for high-throughput screening assays. However, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline does have some limitations. It is not suitable for measuring cell death or apoptosis, and it can be affected by factors such as pH and temperature. In addition, the reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline can be inhibited by certain compounds, such as azide and cyanide, which can lead to false negative results.
Zukünftige Richtungen
There are several potential future directions for the use of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in scientific research. One area of interest is in the development of new assays for measuring cell viability and proliferation. For example, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline could be used in combination with other reagents to provide a more comprehensive picture of cellular metabolism and function. Another area of interest is in the development of new applications for N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in areas such as drug discovery and toxicology. Finally, there is potential for the development of new N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline analogues with improved sensitivity and specificity for measuring cell viability and proliferation.
Synthesemethoden
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is synthesized by the reaction of N-ethyl-N-methyl-4-nitroaniline with sodium nitrite and pyridine-4-carboxylic acid. The resulting diazonium salt is then coupled with 1-methoxyphenazine methosulfate to form N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline. This synthesis method has been optimized to yield a high purity product with a high degree of reproducibility.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is commonly used in scientific research as a reagent for measuring cell viability and proliferation. It is used in a variety of assays, including MTT assays, cell proliferation assays, and cytotoxicity assays. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is particularly useful for measuring cell viability in response to drug treatments or other stimuli, as it provides a sensitive and accurate measure of metabolic activity.
Eigenschaften
CAS-Nummer |
14551-09-8 |
|---|---|
Produktname |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
ZYIVWKKFAZQESM-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Kanonische SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



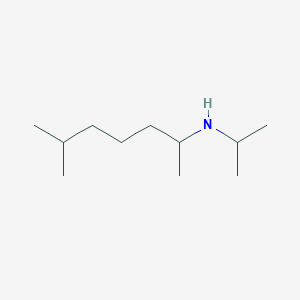
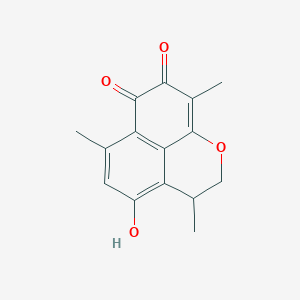


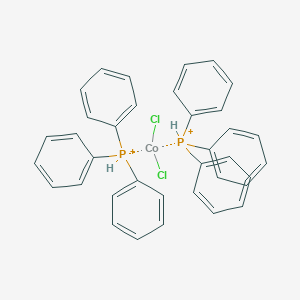
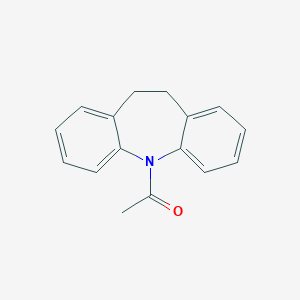
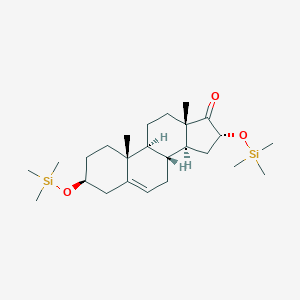
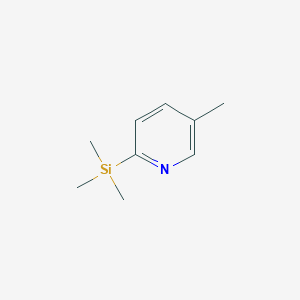

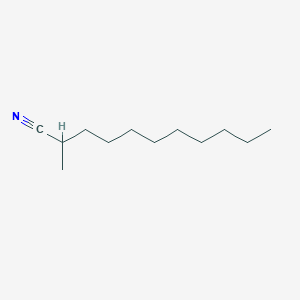
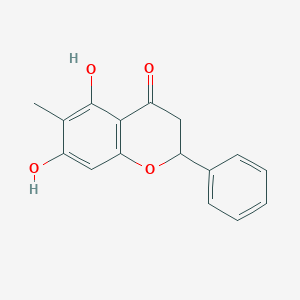

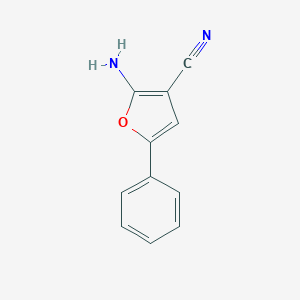
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)